

Discovery and synthesis of EP 171 compound

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An In-Depth Technical Guide to the Discovery and Synthesis of Oseltamivir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza.[1] It is an orally active neuraminidase inhibitor used for the treatment and prevention of both influenza A and B virus infections.[2][3] Developed by Gilead Sciences and marketed by Hoffmann-La Roche, its synthesis and mechanism of action represent a significant case study in modern drug development.[2][4] This document provides a detailed overview of the discovery, mechanism of action, synthesis, and clinical efficacy of oseltamivir, tailored for a scientific audience.

Discovery and Rationale

The development of oseltamivir was driven by the need for an effective oral antiviral to combat seasonal and pandemic influenza.[1] The therapeutic target is the influenza virus neuraminidase (NA) enzyme, a surface glycoprotein essential for the viral life cycle.[3][5] NA facilitates the release of newly formed virus particles from infected cells by cleaving sialic acid residues on the host cell surface.[5][6] By inhibiting this enzyme, the spread of the virus within the respiratory tract is curtailed.[3][6] Oseltamivir phosphate is a prodrug, which is converted in the liver by esterases into its active form, oseltamivir carboxylate.[3][5] This active metabolite is a potent and selective competitive inhibitor of the neuraminidase enzyme.[3][5]



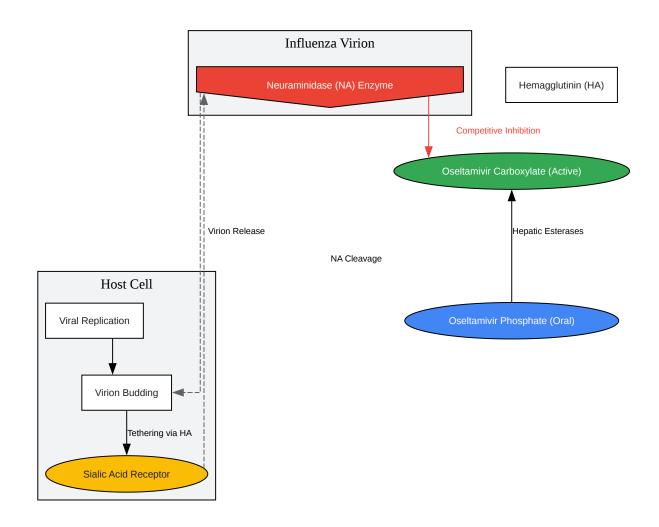
Mechanism of Action

Oseltamivir's therapeutic effect is rooted in its ability to mimic the natural substrate of the neuraminidase enzyme, sialic acid.[3][7]

Signaling Pathway and Mechanism of Inhibition:

- Viral Attachment and Entry: The influenza virus hemagglutinin (HA) glycoprotein binds to sialic acid receptors on the surface of a host cell, initiating viral entry.
- Viral Replication: Inside the host cell, the virus replicates, producing new virions.
- Virion Release (Neuraminidase Action): New virions bud from the host cell membrane but remain tethered by HA binding to sialic acid. The viral neuraminidase enzyme cleaves these sialic acid residues, releasing the new viruses and allowing them to infect other cells.[8]
- Inhibition by Oseltamivir Carboxylate: Oseltamivir phosphate is orally administered and absorbed, then rapidly converted by hepatic esterases to its active form, oseltamivir carboxylate.[6] This active metabolite binds to the active site of the neuraminidase enzyme, competitively inhibiting its function.[3]
- Outcome: With neuraminidase activity blocked, newly formed virions cannot detach from the host cell surface.[6] They aggregate at the cell membrane, preventing the spread of infection.
 [5]





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Caption: Mechanism of action of Oseltamivir as a neuraminidase inhibitor.

Chemical Synthesis Overview

The commercial synthesis of oseltamivir is a notable achievement in process chemistry, starting from the naturally available biomolecule (-)-shikimic acid, which is harvested from Chinese star anise or produced via recombinant E. coli.[5][9] The synthesis is stereochemically



complex, as the target molecule has three stereocenters, making it one of eight possible stereoisomers.[9]

Numerous synthetic routes have been developed, with the industrial process by Hoffmann-La Roche being a key example.[2][4] An early, scalable synthesis developed at Gilead Sciences also started from (-)-shikimic acid.[4][10]

Key transformations in a representative synthesis include:[2][9][10]

- Epoxidation: Selective activation of a hydroxyl group to form an epoxide.
- Azide Chemistry: Regio- and stereospecific opening of the epoxide with an azide nucleophile to introduce a key nitrogen functionality.
- Aziridination: Formation of a strained three-membered aziridine ring, which serves as a precursor to the final amine groups.
- Ring Opening: Regioselective opening of the aziridine ring with 3-pentanol.

Due to the potential hazards associated with azides, significant research has gone into developing azide-free synthetic routes.[2]



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Caption: Generalized workflow for the synthesis of Oseltamivir from shikimic acid.

Quantitative Data In Vitro Efficacy

The potency of oseltamivir's active metabolite, oseltamivir carboxylate, is measured by its 50% inhibitory concentration (IC₅₀) against the neuraminidase enzyme of various influenza strains. Lower IC₅₀ values indicate greater potency.[11]



Influenza Virus Subtype	Inhibitor	Mean IC₅₀ (nM)
A/H1N1	Oseltamivir Carboxylate	0.4 - 1.54
Zanamivir	0.61 - 0.92	
A/H3N2	Oseltamivir Carboxylate	0.43 - 2.28
Zanamivir	1.48 - 3.09	
Influenza B	Oseltamivir Carboxylate	5.21 - 13
Zanamivir	2.02 - 4.19	
		_

(Data compiled from representative studies; values can vary based on specific viral strains and assay conditions).[2][11][12]

Pharmacokinetics

Parameter	Value			
Oral Bioavailability	> 80%			
Systemic availability (as active metabolite)	≥ 75% of oral dose[6]			
Half-life (Oseltamivir Prodrug)	1 - 3 hours			
Half-life (Oseltamivir Carboxylate)	6 - 10 hours			
Elimination	> 90% eliminated in urine as the active metabolite			
(Data from pharmacokinetic studies).[7]				

Clinical Efficacy

Clinical trials have evaluated oseltamivir's effectiveness in treating and preventing influenza.



Outcome	Result	Population
Reduction in Symptom Duration	20.7 hours (mean reduction) [13]	Intention-to-Treat (ITT) Adults
Reduction in Hospitalization	No statistically significant reduction vs. placebo[13][14]	ITT Population
52% reduction vs. placebo[15]	High-risk patients with chronic cardiopulmonary disease	
Reduction in Complications	28% reduction in respiratory tract infections vs. placebo[15]	High-risk patients with chronic cardiopulmonary disease
Reduced risk of pneumonia in the intention-to-treat infected (ITTI) population[13]	ITTI Population	

Note: The clinical benefit is greatest when treatment is initiated within 48 hours of symptom onset.[6]

Experimental Protocols In Vitro Fluorometric Neuraminidase Inhibition Assay

This assay is widely used to determine the IC₅₀ values of neuraminidase inhibitors.[16] It measures the enzymatic activity of viral neuraminidase on a fluorogenic substrate.[12]

Objective: To quantify the concentration of an inhibitor (e.g., oseltamivir carboxylate) required to inhibit 50% of the neuraminidase activity of a given influenza virus strain.

Materials and Reagents:

- Virus Stock: Influenza virus isolate of known subtype.
- Inhibitors: Oseltamivir carboxylate, Zanamivir (as control).
- Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[16]
- Assay Buffer: MES buffer with CaCl₂, pH 6.5.[16]



- Stop Solution: High pH buffer, e.g., NaOH in ethanol.[11]
- Instrumentation: 96-well black microplates, fluorescence plate reader (Ex: ~360 nm, Em: ~465 nm).[11][12]

Methodology:

- Virus Titration:
 - Perform a serial dilution of the virus stock in assay buffer to determine the optimal dilution that yields a strong fluorescent signal without saturating the detector.[12] This ensures the assay is conducted in the linear range of the enzyme kinetics.
- Inhibitor Preparation:
 - Prepare a master stock of oseltamivir carboxylate.
 - Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations (typically 2-fold or 10-fold dilutions).[12]
- · Assay Procedure:
 - To a 96-well plate, add the serially diluted inhibitor solutions.
 - Add the pre-determined optimal dilution of the virus to each well (except for no-virus background controls).
 - Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[12]
 - Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.[12]
 - Incubate the plate at 37°C for 60 minutes, protected from light.[12]
 - Terminate the reaction by adding the Stop Solution to each well.[12]
- Data Analysis:



- Measure the fluorescence in each well using a plate reader.
- Subtract the background fluorescence (from no-virus control wells).
- Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]



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Caption: Experimental workflow for the in vitro neuraminidase inhibition assay.

Key Synthetic Protocol: Azide-Free Synthesis via Epoxide Intermediate (Conceptual)

While detailed industrial protocols are proprietary, academic literature outlines key transformations. The following describes a conceptual step in an azide-free synthesis.[1][2]

Objective: To install the C4-amino and C5-amino functionalities without using hazardous azide reagents.

Reaction: Diastereoselective copper-catalyzed aziridination followed by regioselective ringopening.[1]

Conceptual Protocol:



- Aziridination: A suitably protected cyclohexene precursor is reacted with a nitrogen source
 (e.g., a protected aminating agent) in the presence of a rhodium or copper catalyst. This
 reaction is designed to be highly diastereoselective, forming the desired aziridine ring on the
 correct face of the molecule.[1]
- Purification: The aziridine intermediate is purified using column chromatography.
- Regioselective Ring Opening: The purified aziridine is treated with a nucleophile (e.g., 3-pentanol) and a Lewis acid catalyst (e.g., BF₃·Et₂O). The Lewis acid activates the aziridine ring, and the nucleophile attacks one of the carbons (regioselectively) to open the ring, installing both the ether and the amino functionalities in the correct stereochemical configuration.[1][9]
- Workup and Purification: The reaction is quenched, and the product is extracted and purified
 to yield the key amino-ether intermediate, which is then carried forward to complete the
 synthesis of oseltamivir.

Conclusion

Oseltamivir is a critical tool in the management of influenza, a result of rational drug design targeting the viral neuraminidase enzyme. Its discovery and subsequent synthetic development, particularly the evolution from natural product-based synthesis to more efficient and safer routes, highlight key advancements in pharmaceutical science. The quantitative data from in vitro, pharmacokinetic, and clinical studies confirm its role as an effective antiviral, especially when administered early in the course of infection. The detailed protocols for its evaluation and synthesis provide a robust framework for ongoing research and development in the field of antiviral therapy.

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